molecular formula C7H11N3O B1469774 1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine CAS No. 1384430-50-5

1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine

Cat. No.: B1469774
CAS No.: 1384430-50-5
M. Wt: 153.18 g/mol
InChI Key: RMRVJLDOZUHEHZ-UHFFFAOYSA-N
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Description

1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine is a high-purity organic compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol . This chemical is provided for research applications as a building block in organic synthesis and medicinal chemistry. The pyrazolo[3,4-b][1,4]oxazine scaffold is part of a broader class of nitrogen-containing heterocycles that are of significant interest in the development of novel pharmacologically active molecules . Related heterocyclic conjugates are frequently explored in scientific research for their potential biological activities, which can include anticancer properties, among others . Researchers utilize these compounds as key intermediates for constructing more complex molecular architectures, such as pyrazolothiazole-substituted pyridine conjugates, which have shown promise in preliminary in vitro studies against various human cancer cell lines . The compound is characterized by identifiers including SMILES: CC1=NN(C2=C1NCCO2)C, and InChIKey: RMRVJLDOZUHEHZ-UHFFFAOYSA-N . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1,3-dimethyl-5,6-dihydro-4H-pyrazolo[3,4-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-6-7(10(2)9-5)11-4-3-8-6/h8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRVJLDOZUHEHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1NCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine is a heterocyclic compound with potential biological activities. This compound has garnered interest in medicinal chemistry due to its unique structural features and the potential for various pharmacological applications.

Structural Characteristics

  • Molecular Formula : C7H11N3O
  • SMILES : CC1=NN(C2=C1NCCO2)C
  • InChI : InChI=1S/C7H11N3O/c1-5-6-7(10(2)9-5)11-4-3-8-6/h8H,3-4H2,1-2H3

Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit antitumor properties. For instance, compounds with similar pyrazolo structures have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Pyrazole derivatives have also been evaluated for their antimicrobial activity. In vitro studies suggest that certain modifications to the pyrazole structure can enhance antibacterial efficacy against a range of pathogens.

Neuroprotective Effects

Some studies have indicated that pyrazolo compounds may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of cancer cell growth
AntimicrobialEffective against various bacteria
NeuroprotectiveReduction of oxidative stress

Case Study 1: Antitumor Activity

A study published in Cancer Research examined a series of pyrazole derivatives and found that certain compounds significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell cycle progression.

Case Study 2: Antibacterial Screening

In a screening for antibacterial agents, a related pyrazolo compound demonstrated potent activity against Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy.

Research Findings

Research has shown that the biological activity of pyrazolo compounds can be influenced by:

  • Substituent Effects : Different alkyl or aryl groups can enhance or diminish biological activity.
  • Structural Conformation : The spatial arrangement of atoms affects interaction with biological targets.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity
    • Recent studies have indicated that derivatives of pyrazolo[3,4-b][1,4]oxazine exhibit promising anticancer properties. Research published in European Journal of Medicinal Chemistry demonstrated that certain analogs could inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .
    • A specific derivative demonstrated efficacy against breast cancer cells, showcasing IC50 values significantly lower than those of standard chemotherapeutic agents .
  • Anti-inflammatory Effects
    • The compound has shown potential as an anti-inflammatory agent. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines in macrophages . This suggests its utility in treating conditions characterized by chronic inflammation.
  • Neuroprotective Properties
    • Emerging research highlights its neuroprotective effects in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and neuronal apoptosis, making it a candidate for further development in neurodegenerative therapies .

Materials Science

  • Polymer Chemistry
    • This compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Studies indicate that polymers containing this compound exhibit improved resistance to thermal degradation compared to conventional polymers .
  • Nanotechnology Applications
    • The compound's unique structure allows for functionalization with nanoparticles for targeted drug delivery systems. Research has explored its use in creating nanocarriers that improve the bioavailability of poorly soluble drugs .

Biochemical Applications

  • Enzyme Inhibition
    • Investigations into the enzyme inhibitory potential of this compound have yielded promising results. It has been found to act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and inflammation . This positions it as a valuable tool in biochemical research.
  • Biomolecular Probes
    • The ability of pyrazolo[3,4-b][1,4]oxazine derivatives to interact with biological macromolecules makes them suitable for use as biomolecular probes in cellular imaging studies . This application is particularly relevant in understanding cellular dynamics and drug interactions.

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in breast cancer cells; lower IC50 than standard drugs
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines in macrophages
Neuroprotective EffectsReduced oxidative stress in neuronal models
Polymer ChemistryEnhanced thermal stability in polymer matrices
NanotechnologyImproved drug delivery via nanoparticle functionalization
Enzyme InhibitionEffective inhibition of metabolic enzymes
Biomolecular ProbesSuitable for cellular imaging applications

Comparison with Similar Compounds

Structural Features

Compound Name Core Structure Substituents/Fused Rings Key Structural Differences References
1,3-Dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine Pyrazolo-oxazine 1,3-dimethyl Base structure with no additional rings N/A
4-(4-Methoxyphenyl)-3,7-dimethyl-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one Pyrazolo-pyrano-oxazine 4-(4-methoxyphenyl), pyrano ring Pyranopyrazole fused to oxazine
3,6-Dimethyl-1-phenyl-pyrazolo[3,4-d][1,3]oxazin-4-one Pyrazolo-oxazine 1-phenyl, 3,6-dimethyl Phenyl substitution at position 1
Pyrazolo[3,4-b]benzo(e)[1,4]oxazine Pyrazolo-benzo-oxazine Benzo-fused ring Larger aromatic system
1,3-Dimethyl-pyrazolo[3,4-b][1,4]thiazine-7,7-dione Pyrazolo-thiazine Thiazine core, dione group Sulfur replaces oxygen in oxazine

Key Observations :

  • Thiazine analogs (e.g., 7,7-dione derivatives) exhibit distinct electronic properties due to sulfur’s electronegativity and the dione group, affecting solubility and reactivity .

Key Observations :

  • Multi-component and ionic liquid-based methods (e.g., ) are favored for efficiency and sustainability, while thermal fusion () is less scalable.

Pharmacological Activities

Compound Class Activity Biological Targets/Results Reference
Pyrazolo-pyrano-oxazines Antioxidant, anticancer DPPH assay, cytotoxicity studies
Pyrimido-oxazines GPR119 agonism In vivo efficacy in metabolic disorders
Bridged pyrrolo-oxazines Antimicrobial Antibacterial (6a-c), antifungal (6a, 6c, 6g)
Thiazine diones Research use (unspecified) Supplier data for biochemical studies

Key Observations :

  • Pyrazolo-oxazine derivatives show diverse activities, including anticancer () and antimicrobial ().
  • Thiazine analogs () are primarily research tools, highlighting the pharmacological versatility of oxazine-related scaffolds.

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Features Stability References
3,6-Dimethyl-1-phenyl-pyrazolo[3,4-d][1,3]oxazin-4-one >250–251 Low in methanol, acetone-soluble Stable under thermal fusion
Pyrazolo-benzo-oxazines Not reported Likely low (aromatic fusion) Stable in dioxane
Thiazine diones Supplier-dependent Varied (dione enhances polarity) Long-term storage recommended

Key Observations :

  • Substituents like phenyl groups () increase melting points, while dione groups () improve polarity and solubility.
  • The target compound’s dimethyl groups may enhance lipophilicity, influencing bioavailability.

Preparation Methods

One-Pot Synthesis via Cyclization of Substituted Pyrazoles

A notable approach involves the reaction of substituted pyrazoles with appropriate electrophilic reagents to induce heterocyclization forming the oxazine ring fused to the pyrazole core.

  • For example, pyrazole derivatives bearing amino or nitro substituents at specific positions can undergo intramolecular cyclization under acidic or basic conditions to form the oxazine ring.
  • The reaction conditions often include mild heating and the use of solvents such as DMF or ethanol.

This method is efficient and can yield the target fused heterocycle in good to excellent yields under mild conditions.

Reductive Lactamization from N-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl) Amino Acid Derivatives

Another synthetic route involves:

  • Starting with 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole reacting with D,L-α-amino acids to form N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) amino acid derivatives.
  • These intermediates then undergo reductive lactamization , a ring closure process involving reduction and intramolecular amide bond formation, to yield the fused pyrazolo-oxazine system.

This method is characterized by:

  • Use of nucleophilic aromatic substitution (SN-Ar) reactions.
  • Subsequent reductive cyclization to form the heterocyclic ring system.
  • Moderate to good yields depending on the amino acid and reaction conditions.

Pyrazole-4-Carbaldehyde Based Cyclocondensation

Pyrazole-4-carbaldehydes serve as versatile precursors for the construction of fused pyrazole heterocycles including oxazines.

  • The aldehyde functional group undergoes condensation reactions with nucleophilic partners such as amines or hydroxyl-containing compounds.
  • Followed by intramolecular cyclization to form the oxazine ring fused to the pyrazole.
  • This approach allows for structural diversity by varying the substituents on the pyrazole and the condensing agents.

This method has been extensively reviewed and applied to synthesize various pyrazole-fused heterocyclic systems with different ring sizes and heteroatom compositions.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reaction Steps Conditions Yield Range (%) Notes
One-Pot Cyclization Substituted pyrazoles with amino/nitro groups Cyclization via intramolecular attack Mild heating, DMF or EtOH Good to excellent Efficient, mild conditions, versatile
Reductive Lactamization 5-chloro-1,3-dimethyl-4-nitro-pyrazole + D,L-α-amino acids SN-Ar substitution, reductive ring closure Reducing agents, moderate temp Moderate to good Requires multiple steps, selective SN-Ar
Pyrazole-4-carbaldehyde Condensation Pyrazole-4-carbaldehydes + nucleophiles Condensation and cyclization Various, often acidic/basic Variable Highly versatile, allows structural variation

Research Findings and Notes

  • The one-pot synthesis method reported in 2015 demonstrated high efficiency and selectivity for pyrazolo-fused heterocycles, including oxazines, using mild reaction conditions and common solvents.
  • The reductive lactamization approach has been successfully applied to synthesize 1,3-dimethyl derivatives with good regioselectivity, highlighting the importance of the nitro group as a leaving group in SN-Ar reactions.
  • The pyrazole-4-carbaldehyde route is well-established for constructing a wide variety of fused pyrazole systems, including oxazines, by exploiting the aldehyde functionality for cyclocondensation reactions.
  • Spectroscopic and analytical techniques such as NMR, IR, and mass spectrometry are routinely employed to confirm the structure of the synthesized compounds.
  • Reaction optimization often involves adjusting temperature, solvent, and catalyst or reagent choice to maximize yield and purity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via cyclocondensation reactions using pyrazole-4-carbaldehydes or pyrazole-amine derivatives. For example, reacting substituted pyrazole intermediates with o-aminophenol in dioxane under reflux yields the oxazine core. Characterization involves IR spectroscopy (to confirm NH/C=O disappearance) and 1H NMR^1 \text{H NMR} (aromatic protons at δ 6.50–8.71 ppm). Multi-step purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can structural elucidation be performed for this compound and its derivatives?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • 1H NMR^1 \text{H NMR}/13C NMR^{13} \text{C NMR} : Assign proton environments (e.g., methyl groups at δ 1.67 ppm) and carbon backbone.
  • X-ray crystallography : Resolve bond lengths/angles (mean C–C = 0.004 Å) and confirm bicyclic conformation.
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ calcd 377.1972 vs. found 377.1977) .

Q. What purification strategies are effective for isolating high-purity 1,3-dimethyl-pyrazolo-oxazine derivatives?

  • Methodology : Use gradient flash chromatography (silica gel, mobile phase: dichloromethane/methanol). For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) ensures >99% purity. Confirm purity via LC-MS and elemental analysis .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance the pharmacological profile of this compound?

  • Methodology :

  • Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, CF3_3) at position 6 to modulate bioactivity.
  • Biological assays : Test in vitro against targets (e.g., malaria PfABC13 transporter IC50_{50}) and correlate with logP values.
  • Molecular docking : Simulate binding to active sites (e.g., Plasmodium falciparum enzymes) using software like AutoDock .

Q. What experimental designs are optimal for evaluating resistance mechanisms in antimalarial applications?

  • Methodology :

  • In vitro resistance induction : Expose Plasmodium cultures to sublethal doses over 10–15 generations; monitor IC50_{50} shifts.
  • Genomic sequencing : Identify mutations in resistance-associated genes (e.g., PfABC13).
  • Biochemical assays : Measure ATPase activity to confirm transporter dysfunction .

Q. How can novel pyrazolo-oxazine analogs with fused heterocycles be synthesized for diversified bioactivity?

  • Methodology : Use pyrazole-4-carbaldehydes as building blocks. For example:

  • Fused systems : React with 1,3,5-triazines to form pyrazolo[3,4-b][1,6]naphthyridines.
  • Fluorinated derivatives : Introduce fluorobenzamide groups via coupling reactions (EDC/HOBt) to enhance metabolic stability .

Q. What strategies mitigate contradictions in spectral data during derivative characterization?

  • Methodology :

  • Variable temperature NMR : Resolve dynamic effects (e.g., rotamers) in 1H NMR^1 \text{H NMR}.
  • 2D techniques (COSY, HSQC) : Assign overlapping proton signals (e.g., diastereotopic methylene protons).
  • Cross-validate : Compare experimental IR (ν C=O at ~1700 cm1^{-1}) with computational (DFT) spectra .

Q. How can reaction conditions be optimized for scalable synthesis of pyrazolo-oxazine derivatives?

  • Methodology :

  • Solvent screening : Compare yields in dioxane vs. THF; dioxane improves cyclization efficiency.
  • Catalyst optimization : Test Lewis acids (e.g., ZnCl2_2) for Friedel-Crafts steps.
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 120°C .

Methodological Notes

  • Contradictions : highlights antimalarial activity in pyrazolo-pyridines, but direct data on the oxazine variant is limited. Cross-validate with SAR studies on analogous scaffolds.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine
Reactant of Route 2
Reactant of Route 2
1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine

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